5-Amino-4-methylpyrimidine

Descripción general

Descripción

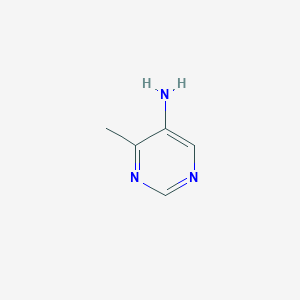

5-Amino-4-methylpyrimidine: is an organic compound with the molecular formula C5H7N3 . It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpyrimidine can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with ammonia under high pressure and temperature conditions. Another method includes the cyclization of appropriate precursors such as 4-methyl-2,6-diaminopyrimidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-4-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-4-methylpyrimidine serves as a key intermediate in the synthesis of several biologically active compounds. Its derivatives have demonstrated various pharmacological activities:

- Antiviral Agents : Compounds derived from this compound have shown potential as antiviral agents, particularly against influenza and HIV. For instance, modifications at the 5-position of the pyrimidine ring have been associated with enhanced biological activity against these viruses .

- Anti-inflammatory Properties : Research indicates that certain derivatives can inhibit nitric oxide (NO) production in immune cells, suggesting their role as anti-inflammatory agents. In vitro studies have shown that specific 5-substituted derivatives significantly suppress NO production, with IC50 values indicating potency comparable to established inhibitors .

- Cancer Therapy : Some derivatives exhibit inhibitory effects on cyclin-dependent kinases, making them candidates for cancer treatment. The structure-activity relationship studies highlight the importance of substituents at the 5-position for enhancing therapeutic efficacy .

Agricultural Applications

In agriculture, this compound and its derivatives are being explored for their potential as herbicides and fungicides. These compounds can disrupt metabolic pathways in target organisms, leading to effective pest control while minimizing environmental impact.

- Fungicidal Activity : Certain derivatives have shown effectiveness against fungal pathogens, providing a basis for developing new fungicides that are less harmful to non-target species .

Industrial Applications

The compound is also utilized in industrial processes:

- Synthesis of Specialty Chemicals : As an intermediate in organic synthesis, this compound is used to produce various specialty chemicals that find applications in pharmaceuticals and agrochemicals.

- Material Science : Research is ongoing into the use of pyrimidine derivatives in developing new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various 5-substituted pyrimidines against influenza viruses. The results indicated that specific modifications at the 5-position significantly increased antiviral activity, with some compounds exhibiting IC50 values below 10 µM .

Case Study 2: Anti-inflammatory Effects

In a pilot screening for biological properties, researchers evaluated the effects of 5-substituted 2-amino-4,6-dichloropyrimidines on NO production in mouse peritoneal cells. The most potent compound suppressed NO production by over 90% at concentrations as low as 2.5 µM, indicating strong potential for anti-inflammatory drug development .

Table 1: Biological Activities of Selected Derivatives

Mecanismo De Acción

The mechanism of action of 5-Amino-4-methylpyrimidine involves its interaction with various molecular targets and pathways. It can inhibit the synthesis of nucleotides and DNA by interfering with enzymes involved in these processes. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making it a potential candidate for antimicrobial and anticancer therapies .

Comparación Con Compuestos Similares

- 4-Amino-2-methylpyrimidine

- 5-Amino-2,4-dimethylpyrimidine

- 4,6-Diaminopyrimidine

Comparison: 5-Amino-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Actividad Biológica

5-Amino-4-methylpyrimidine (C5H7N3) is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with an amino group (NH2) at position 5 and a methyl group (CH3) at position 4. This unique arrangement contributes to its stability and reactivity, making it a valuable subject for biological research.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .

- Antitumor Activity : Preliminary investigations suggest that this compound may have potential antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Some studies have reported that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antitumor Activity

In a separate investigation focusing on the antitumor properties of this compound, researchers utilized various cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis in these cells, with IC50 values suggesting effective concentrations for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. In terms of anticancer activity, it may induce cell cycle arrest and apoptosis through pathways involving caspases and other apoptotic factors .

Propiedades

IUPAC Name |

4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNDDUOCVSWTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280948 | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-61-7 | |

| Record name | 3438-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.